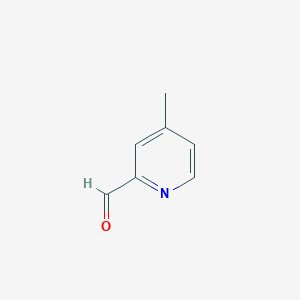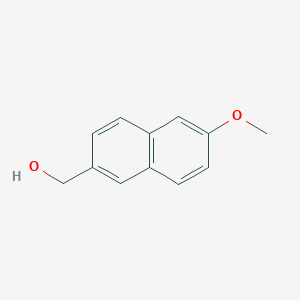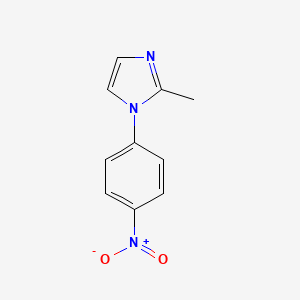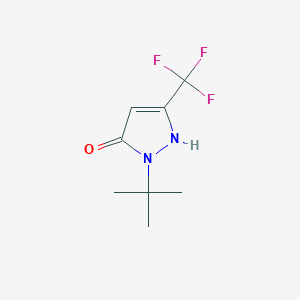![molecular formula C21H19ClFNO4S B1311818 2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid CAS No. 571170-81-5](/img/structure/B1311818.png)
2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
カタログ番号 B1311818
CAS番号:
571170-81-5
分子量: 435.9 g/mol
InChIキー: NXFFJDQHYLNEJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 571170-81-5 . It has a molecular weight of 435.9 .
Molecular Structure Analysis
The molecular formula of this compound is C20H18ClFN2O4S . The InChI key is MQHJBUMNFVRSCJ-UHFFFAOYSA-N . The compound has a complex structure with several functional groups including a chlorobenzyl group, a fluorine atom, a methylsulfonyl group, and an acetic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 435.9 g/mol . The compound has a topological polar surface area of 111 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .科学的研究の応用
-
- Application: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .
- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
-
- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application: Indole glucosinolates are produced by most species in the Brassicaceae family . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .
- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .
- Results: The breakdown products of indole glucosinolates have various biological effects .
-
- Application: Indoles are frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .
- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
-
- Application: Some indole derivatives have shown cytotoxicity against selected human cancer cell lines .
- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole showed the most potent anticancer activity .
-
- Application: Most species in the Brassicaceae family produce one or more indole glucosinolates . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .
- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .
- Results: The breakdown products of indole glucosinolates have various biological effects .
-
- Application: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .
- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
-
- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application: Indole glucosinolates are produced by most species in the Brassicaceae family . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .
- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .
- Results: The breakdown products of indole glucosinolates have various biological effects .
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436805 |
Source


|
| Record name | DIASTEREOMER 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |
CAS RN |
571170-81-5 |
Source


|
| Record name | DIASTEREOMER 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(S)-1-Cyclohexylethanol
3113-98-2
6-Iodo-4-trifluoromethyl-isatin
259667-71-5
4-Methylpyridine-2-carbaldehyde
53547-60-7

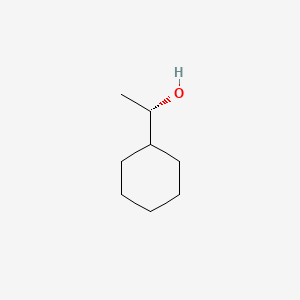
![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

